1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
CAS No.:
Cat. No.: VC15990822
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline |
| Standard InChI | InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3 |
| Standard InChI Key | RQECPVMZCYYSJU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC2N1C3=CC=CC=C3CC2 |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline, reflects its bicyclic architecture, where the pyrrolidine ring (positions 1–5) is fused to a partially saturated quinoline system (positions 3a–5). The ethyl group at position 1 introduces steric and electronic modifications to the parent structure . Key identifiers include:
-
InChI:
InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3 -
InChIKey:
RQECPVMZCYYSJU-UHFFFAOYSA-N -
SMILES:
CCC1CCC2N1C3=CC=CC=C3CC2
These descriptors encode the compound’s connectivity and stereochemical features, enabling precise database searches and computational modeling .
Stereochemical Considerations
The molecule contains two undefined stereocenters at positions 3a and 4, as indicated by its Undefined Atom Stereocenter Count of 2 . This stereochemical ambiguity implies the existence of multiple diastereomers, which could exhibit divergent biological activities or crystallization behaviors. The Topological Polar Surface Area of 3.2 Ų suggests low polarity, consistent with its largely hydrocarbon-dominated structure .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.31 g/mol |
| XLogP3-AA | 4.0 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Acceptors | 1 |
| Heavy Atom Count | 15 |
Synthesis and Chemical Reactivity
Physicochemical Properties
The compound’s XLogP3-AA value of 4.0 indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes or organic solvents . Its Rotatable Bond Count of 1 implies conformational rigidity, which may influence binding to biological targets. The absence of hydrogen bond donors (count = 0) further underscores its nonpolar character .
Table 2: Computed Physicochemical Data
| Property | Value |
|---|---|
| Exact Mass | 201.151749610 Da |
| Monoisotopic Mass | 201.151749610 Da |
| Topological Polar Surface Area | 3.2 Ų |
| Complexity | 225 |
Biological and Pharmacological Profile
Metabolic Considerations
The CYP450-mediated oxidation of the ethyl group is probable, given the metabolic pathways observed in related compounds. Phase I metabolism would likely produce hydroxylated derivatives, while glucuronidation could enhance aqueous solubility for renal excretion .
Industrial and Research Applications
Catalysis and Materials Science
The compound’s rigid, nitrogen-rich framework makes it a candidate ligand for transition-metal catalysts. Palladium complexes of similar bicyclic amines have demonstrated efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .
Drug Discovery
As a scaffold for medicinal chemistry, the molecule offers opportunities for derivatization at the ethyl group or unsaturated positions. Introducing electron-withdrawing substituents could modulate electron density, altering binding affinities for biological targets.
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